2,4,5-Tribromoaniline chemical structure and IUPAC name
2,4,5-Tribromoaniline chemical structure and IUPAC name
An In-depth Technical Guide to 2,4,5-Tribromoaniline A Senior Application Scientist's Reference for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,5-Tribromoaniline (CAS No. 615-86-1), a halogenated aromatic amine. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties, supported by spectroscopic data. We will explore its role as a chemical intermediate in synthetic organic chemistry, drawing comparisons with its more common isomer, 2,4,6-tribromoaniline. A detailed protocol for the synthesis of tribromoanilines via electrophilic aromatic substitution is provided, explaining the mechanistic principles that govern the reaction. Furthermore, this guide addresses critical safety and handling protocols essential for laboratory and industrial settings. This document is intended to serve as an authoritative resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.
Nomenclature and Chemical Structure
2,4,5-Tribromoaniline is an organic compound derived from aniline, a benzene ring with an attached amino (-NH₂) group.[1] The structure is further substituted with three bromine atoms.
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Synonyms : Benzenamine, 2,4,5-tribromo-[2]
The molecule's core is a benzene ring. The positions of the substituents are numbered starting from the carbon atom bonded to the amino group as position 1. Consequently, the bromine atoms are located at positions 2, 4, and 5.[1]
Caption: Chemical structure of 2,4,5-Tribromoaniline.
Physicochemical Properties
The properties of 2,4,5-Tribromoaniline are dictated by its aromatic nature and heavy halogenation. The presence of three bromine atoms significantly increases its molecular weight and density compared to aniline.[1] The amino group allows for hydrogen bonding, although its basicity is reduced by the electron-withdrawing effects of the bromine atoms.
| Property | Value | Source |
| Molecular Weight | 329.81 g/mol | [1][2] |
| Appearance | White to almost white powder or crystalline solid | [1] |
| Melting Point | 80-81 °C | [1][2] |
| Boiling Point (Predicted) | 318.0 ± 37.0 °C | [1][2] |
| Density (Predicted) | 2.351 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 0.76 ± 0.10 | [2] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1][2] |
| InChI Key | IANBJQQTAKDKDC-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=C(C(=CC(=C1Br)Br)Br)N | [1][2] |
Note: Some properties are predicted based on computational models.
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 2,4,5-Tribromoaniline.
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Infrared (IR) Spectroscopy : The IR spectrum of tribromoanilines provides clear evidence of its functional groups. Key absorption bands include the symmetric and asymmetric N-H stretching vibrations of the primary amine, typically found in the 3480-3370 cm⁻¹ region.[1] Aromatic C-C stretching vibrations are observable in the fingerprint region around 1600 cm⁻¹ and 1500 cm⁻¹.[1]
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Mass Spectrometry (MS) : Mass spectrometry reveals a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).[1] The molecular ion (M+) peak for 2,4,5-tribromoaniline would appear around m/z 329, accompanied by other peaks corresponding to the isotopic distribution.[1][3]
Synthesis and Mechanistic Insights
While 2,4,5-Tribromoaniline serves as a chemical intermediate, its direct synthesis must be understood in the context of electrophilic aromatic substitution on an aniline ring.[1] The amino (-NH₂) group is a powerful activating group, meaning it increases the electron density of the benzene ring, particularly at the ortho (positions 2, 6) and para (position 4) positions. This makes the ring highly susceptible to electrophilic attack.
The synthesis of the isomer, 2,4,6-tribromoaniline, is a classic laboratory experiment that proceeds readily by treating aniline with bromine water, often in an acetic acid solution.[4][5][6] The reaction is rapid and results in the precipitation of the 2,4,6-isomer due to the strong activation of these positions.
Causality : The synthesis of the 2,4,5-isomer is less direct. The strong ortho-, para-directing nature of the amino group means that direct bromination of aniline will overwhelmingly yield the 2,4,6-isomer. To achieve the 2,4,5-substitution pattern, a synthetic chemist would typically need to start with a differently substituted aniline or employ protecting group strategies to block the more reactive positions and direct the bromination accordingly.
Caption: General scheme for the synthesis of 2,4,6-Tribromoaniline.
Experimental Protocol: Synthesis of 2,4,6-Tribromoaniline (Illustrative Example)
This protocol for the synthesis of the 2,4,6-isomer illustrates the principles of aniline bromination.
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Preparation : In a conical flask, dissolve aniline (e.g., 2.5 mL) in glacial acetic acid (e.g., 9.5 mL).[7] Cool the flask in an ice bath to control the exothermic reaction.
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Bromination : Slowly add a solution of molecular bromine in acetic acid dropwise to the cooled aniline solution with constant stirring.[4] Continue the addition until the orange color of bromine persists, indicating an excess of the reagent.
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Reaction Completion : Allow the mixture to stand at room temperature for approximately 15-30 minutes to ensure the reaction goes to completion.[4]
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Precipitation : Pour the reaction mixture into a beaker of cold water. The 2,4,6-tribromoaniline product, which is insoluble in water, will precipitate out as a solid.[4][7]
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Isolation and Purification : Filter the precipitate using a Buchner funnel. Wash the solid with cold water to remove any remaining acid and unreacted reagents.[8]
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Recrystallization : Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain colorless crystals.[4][8]
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Characterization : Dry the purified crystals and determine the melting point. The literature value for 2,4,6-tribromoaniline is 120-122 °C.[7]
Applications in Research and Drug Development
2,4,5-Tribromoaniline and its isomers are valuable building blocks in organic synthesis.
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Chemical Intermediate : The primary use of this compound is as a precursor or intermediate in the synthesis of more complex molecules.[1] The bromine atoms can be replaced or modified through various reactions, such as debromination or cross-coupling reactions (e.g., Suzuki-Miyaura coupling), to build diverse molecular architectures.[1]
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Pharmaceuticals and Agrochemicals : While specific applications for the 2,4,5-isomer are not extensively documented, analogous tribromoanilines are used in the synthesis of pharmaceuticals, agrochemicals, and flame retardants.[1][5][7] The presence of halogens can significantly alter the biological activity and pharmacokinetic properties of a molecule. The aniline scaffold itself is a common feature in many drugs, but its tendency to be metabolized into potentially toxic byproducts in the liver is a known liability in drug development.[9] Therefore, substituted anilines like 2,4,5-TBA are important starting points for creating derivatives with potentially safer metabolic profiles.
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Antimicrobial Research : Studies on the 2,4,6-isomer have shown that it possesses antimicrobial activity against both gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria, suggesting a potential area of investigation for other isomers as well.[7][10]
Safety and Handling
Due to its chemical structure as a halogenated aniline, 2,4,5-Tribromoaniline must be handled with caution, assuming it has hazardous properties similar to its parent molecule and isomers.[1]
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Hazards Identification : Isomers like 2,4,6-tribromoaniline are classified as toxic if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation.[3][11][12] Prolonged or repeated exposure may cause organ damage.[12]
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Personal Protective Equipment (PPE) :
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First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[12][13]
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Skin Contact : Wash off immediately with plenty of soap and water while removing contaminated clothing.[12]
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Inhalation : Remove the person to fresh air. If not breathing, give artificial respiration.[12]
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Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]
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Handling and Storage : Handle in accordance with good industrial hygiene and safety practices. Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and acids.[11][12][13]
Conclusion
2,4,5-Tribromoaniline is a significant, though less common, halogenated aromatic amine. Its unique substitution pattern offers distinct possibilities for synthetic chemists. While its direct synthesis is challenging due to the powerful directing effects of the amino group, its value as a chemical intermediate in the creation of novel compounds for pharmaceutical and material science applications is clear. A thorough understanding of its properties, along with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.
References
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Available at: [Link]
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Giradkar, P. P., Pimpalshende, P. M., & Kosalge, S. B. (2023, May 5). Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
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